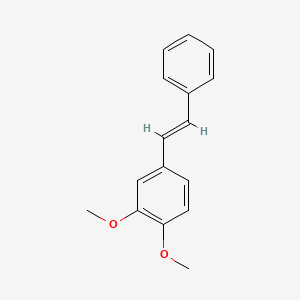
3,4-Dimethoxystilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxystilbene, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethoxystilbene in academic research?
- Methodological Answer : The FeCl₃-promoted oxidative coupling of methoxy-substituted styrenes or stilbenes is a validated method. For example, 3,5-dimethoxystilbene synthesis involves radical cation intermediates generated via FeCl₃ oxidation, leading to dimerization products like indolostilbenes . Hydrogenation of (E)-3,4’-dimethoxystilbene using palladium on carbon under H₂ yields 3,4’-dimethoxybibenzyl with >99% efficiency . For reaction optimization, refer to Table 2 ( ), which details solvent systems, catalyst ratios, and yields for similar stilbene derivatives.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₁₆O₂, [M]⁺ calc. 240.1150, obs. 240.1145 ). Physical properties like melting point (213–217°C ), logP (3.87), and refractive index (1.615 ) are critical for purity assessment. Pair nuclear magnetic resonance (NMR) with LC-MS/MS fragmentation patterns (e.g., m/z 240→197→165 ) to resolve structural isomers.
Q. What biological activities of this compound are relevant to preclinical studies?
- Methodological Answer : this compound exhibits anti-angiogenic effects in endothelial cells via autophagy and apoptosis induction. In vitro models (e.g., human umbilical vein endothelial cells ) require dose-response assays (typically 10–100 µM) and validation through Western blotting for LC3-II/p62 (autophagy) and caspase-3 (apoptosis) . Pharmacokinetic studies in rats use LC-MS/MS with a lower quantification limit of 5 ng/mL .
Advanced Research Questions
Q. What mechanistic insights exist for FeCl₃-promoted dimerization of this compound derivatives?
- Methodological Answer : FeCl₃ oxidizes this compound to a radical cation intermediate, which undergoes deprotonation and electrophilic chlorination to form chlorophenylindole derivatives (Scheme 3 in ). Radical trapping experiments (e.g., using TEMPO) and DFT calculations can validate this pathway. Monitor reaction kinetics via UV-vis spectroscopy to track radical cation formation .
Q. How do triplet state dynamics of this compound influence its photochemical applications?
- Methodological Answer : The triplet lifetime (τ ≈ 10⁻⁷ sec ) and energy transfer efficiency (k₃/k₆ ratios) determine its utility in photoinduced electron transfer (PET) systems. Use transient absorption spectroscopy to measure τ and triplet-triplet annihilation rates. For energy transfer studies, combine this compound with nitro-substituted acceptors (e.g., 4-nitro-4’-methoxystilbene) and analyze radiostationary ratios via HPLC .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration affecting compound solubility). Standardize protocols using serum-free media or DMSO controls (<0.1%). Cross-validate findings with orthogonal assays: e.g., compare MTT viability data with flow cytometry for apoptosis (Annexin V/PI staining) .
Q. What advanced analytical methods are required for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated LC-MS/MS method using a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize collision energy for precursor ion → product ion transitions (e.g., m/z 269→240→197). Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
1,2-dimethoxy-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-11-10-14(12-16(15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
InChIキー |
BSHIPXLJHQKYFU-CMDGGOBGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |
同義語 |
3,4-dimethoxystilbene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















